Methyl 8-ethyl-5,6,7,8-tetrahydro-2-(methylthio)-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate
Description
Chemical Identity and Nomenclature
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as methyl 8-ethyl-2-methylsulfanyl-5-oxo-6,7-dihydropyrido[2,3-d]pyrimidine-6-carboxylate . Its systematic name reflects the following structural features:
- A pyrido[2,3-d]pyrimidine core (positions 1–9) with a fused pyridine (positions 1–3) and pyrimidine (positions 4–6, 8–9) ring system.
- An ethyl group at position 8 (N8), a methylthio (-SMe) group at position 2 (C2), and a methyl ester (-COOMe) at position 6 (C6).
- Partial saturation at positions 5–8, forming a 5,6,7,8-tetrahydro derivative with a ketone at position 5 (C5-O).
The molecular formula C₁₂H₁₅N₃O₃S (molecular weight: 281.33 g/mol) is confirmed by high-resolution mass spectrometry and elemental analysis. Its SMILES notation (CCN1CC(C(=O)C2=CN=C(N=C21)SC)C(=O)OC) and InChIKey (SUDFURBPZBYNKJ-UHFFFAOYSA-N) provide unambiguous representations of atomic connectivity and stereochemical features.
Historical Development in Heterocyclic Chemistry
The synthesis of this compound builds upon foundational work in pyridopyrimidine chemistry. Early methodologies for pyrido[2,3-d]pyrimidines, such as Victory et al.'s condensation of α,β-unsaturated esters with malononitrile, established protocols for constructing the bicyclic core. Subsequent advances introduced regioselective functionalization at positions C2, C4, C5, C6, and N8.
The specific synthesis of this compound involves:
- Alkylation at N8 : Treatment of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one with iodoethane in dimethylformamide (DMF) using sodium hydride (NaH) as a base, achieving 64% yield.
- Esterification at C6 : Introduction of the methyl ester group via bromoethyl acetate under basic conditions, followed by hydrazine hydrate-mediated cyclization.
These steps exemplify modern adaptations of classical heterocyclic strategies, emphasizing atom economy and functional group tolerance. Comparative studies show that alkylation at N8 proceeds more efficiently with primary alkyl halides (e.g., iodoethane) than branched analogs (e.g., 2-iodopropane).
Position Within Pyrido[2,3-D]Pyrimidine Derivatives
The compound occupies a unique niche within its structural family due to three key substituents (Table 1):
This combination distinguishes it from clinically relevant analogs like palbociclib (C2=NH₂, C4=H, N8=cyclopentyl) and investigational compounds with aromatic C6 substituents. The ethyl group at N8 contrasts with the cyclopentyl or methyl groups seen in CDK inhibitors, suggesting potential for tailored pharmacokinetic profiles.
The tetrahydro modification at positions 5–8 introduces conformational rigidity, a feature shared with dihydropyrimidinones but rare in fully aromatic pyridopyrimidines. This structural nuance may influence binding affinity in biological systems, though specific target data remain unexplored in public literature.
Table 1 : Structural comparison with select pyrido[2,3-d]pyrimidine derivatives
Properties
CAS No. |
85702-59-6 |
|---|---|
Molecular Formula |
C12H15N3O3S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
methyl 8-ethyl-2-methylsulfanyl-5-oxo-6,7-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H15N3O3S/c1-4-15-6-8(11(17)18-2)9(16)7-5-13-12(19-3)14-10(7)15/h5,8H,4,6H2,1-3H3 |
InChI Key |
SUDFURBPZBYNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(=O)C2=CN=C(N=C21)SC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Acetone Cyanohydrin: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.
Reaction with Hydrazine: Acetone cyanohydrin is then reacted with hydrazine to produce 2,2’-Azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) is carried out in large-scale reactors. The reaction conditions are carefully monitored to maintain the purity and yield of the product. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) undergoes various chemical reactions, including:
Radical Initiation: It decomposes to form free radicals, which initiate polymerization reactions.
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form amines and other derivatives.
Common Reagents and Conditions
Radical Initiation: Typically carried out at elevated temperatures (50-70°C) in the presence of monomers such as styrene or acrylonitrile.
Oxidation: Requires oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Polymerization: Produces polymers like polystyrene, polyacrylonitrile, and other synthetic materials.
Oxidation: Forms nitriles and other oxidized derivatives.
Reduction: Produces amines and other reduced compounds.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions to study the kinetics and mechanisms of polymer formation.
Biology: Employed in the synthesis of biocompatible polymers for drug delivery systems and tissue engineering.
Medicine: Utilized in the development of polymer-based medical devices and implants.
Industry: Integral in the production of plastics, adhesives, and coatings.
Mechanism of Action
The primary mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals. Upon thermal decomposition, it forms two cyanopropyl radicals, which can initiate the polymerization of monomers. These radicals react with monomers to form polymer chains, leading to the formation of high-molecular-weight polymers. The molecular targets and pathways involved in this process include the activation of double bonds in monomers and the propagation of radical chain reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrido[2,3-d]Pyrimidine Derivatives
The target compound’s key structural distinctions lie in its substituents:
- Position 2 : Methylthio (SMe) group.
- Position 5 : Oxo group.
- Position 6 : Methyl ester.
- Position 8 : Ethyl group.
Table 1: Substituent Comparison of Selected Pyrido[2,3-d]Pyrimidine Derivatives
Physical and Spectroscopic Properties
- Melting Points : Pyrido[2,3-d]pyrimidines with bulky aryl groups (e.g., 3-nitrophenyl in ) exhibit lower melting points (~97–98°C) due to disrupted crystallinity, while thioesters (e.g., ’s 6b ) melt at higher temperatures (~220°C) .
- Spectroscopy : IR and NMR data for the target compound would show characteristic C=O stretches (~1700 cm⁻¹ for ester and oxo groups) and methylthio S–C signals (~δ 2.5 ppm in ¹H NMR) .
Crystallographic and Conformational Analysis
- Ring Puckering: Pyrido[2,3-d]pyrimidines exhibit non-planar conformations (e.g., boat-like puckering in ), with deviations up to 0.224 Å from the mean plane .
- Hydrogen Bonding : The methyl ester and oxo groups can participate in C–H···O interactions, influencing crystal packing and stability .
Biological Activity
Methyl 8-ethyl-5,6,7,8-tetrahydro-2-(methylthio)-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate (CAS: 85702-59-6) is a compound belonging to the pyrido[2,3-d]pyrimidine family. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₁₅N₃O₃S
- Molecular Weight : 281.33 g/mol
- Synonyms : this compound; 8-Ethyl-5,6,7,8-tetrahydro-2-(methylthio)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester
Biological Activity
This compound exhibits various biological activities that are of interest in medicinal chemistry and pharmacology.
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines possess significant anticancer properties. Specifically:
- Targeting EPH Receptors : Compounds in this class have been shown to target the ephrin receptor (EPH) family of proteins that are overexpressed in certain cancers. This targeting can inhibit tumor growth and proliferation .
- Cell Proliferation Inhibition : Studies have demonstrated that modifications at the N8 position (such as adding an ethyl group) enhance the biological activity of these compounds by improving their efficacy against cancer cell lines compared to their methylated counterparts .
The mechanism through which this compound exerts its effects involves:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in cancer pathways. For instance, they may act as ATP-competitive inhibitors of mTOR and PI3K pathways .
- Induction of Apoptosis : The compound may also induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway includes:
- Formation of the Pyridopyrimidine Core : Starting from substituted anilines and appropriate carbonyl compounds.
- Methylation and Ethylation Steps : Introducing the ethyl and methylthio groups through alkylation reactions.
- Final Esterification : Converting the carboxylic acid to its methyl ester form .
Case Studies
Several studies highlight the biological activity of methyl 8-ethyl derivatives:
- Study on Antitumor Activity : A recent study evaluated a series of pyrido[2,3-d]pyrimidines for their antitumor effects against various cancer cell lines. The results indicated that compounds with ethyl groups exhibited significantly higher cytotoxicity than their analogs .
- Clinical Trials : Some derivatives are currently undergoing clinical trials for their efficacy in treating solid tumors and lymphomas. Early results suggest promising outcomes in terms of tumor reduction and patient survival rates .
Q & A
Q. Table 1: Comparative Synthesis Conditions
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR/IR Spectroscopy : Confirm functional groups (e.g., methylthio, carbonyl) via ¹H/¹³C NMR chemical shifts (e.g., carbonyl carbons at δ ~165–175 ppm) and IR stretches (C=O at ~1700 cm⁻¹) .
- X-Ray Crystallography : Resolve stereochemistry and conformation. For example, pyrimidine rings in related compounds exhibit puckering (flattened boat conformation) with dihedral angles up to 80.94° between fused rings . Hydrogen bonding (C–H···O) patterns stabilize crystal packing .
Q. Table 2: Key Crystallographic Parameters from Analogous Compounds
Advanced: How does the pyrido[2,3-d]pyrimidine ring conformation influence reactivity and intermolecular interactions?
Methodological Answer:
The puckered pyrimidine ring (flattened boat conformation) creates steric and electronic effects:
- Steric Effects : Substituents at C5/C8 (e.g., ethyl, methylthio) influence accessibility for nucleophilic attacks or metal coordination. For instance, nickel(II) complexes with pyrido-pyrimidine ligands exhibit distorted octahedral geometries due to steric constraints .
- Hydrogen Bonding : Crystal packing in related compounds is stabilized by bifurcated C–H···O bonds, forming chains along specific axes . Such interactions may affect solubility and crystallization behavior.
- Electronic Effects : Electron-withdrawing groups (e.g., oxo, carboxylate) enhance electrophilicity at C2/C4, facilitating functionalization .
Advanced: How can contradictions between experimental data (e.g., NMR, X-ray) and computational models be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values. Discrepancies may arise from solvent effects or dynamic processes (e.g., ring puckering) .
- Crystallographic Refinement : Use high-resolution X-ray data to refine hydrogen atom positions (riding model approximation, Uiso = 1.2–1.5Ueq) and validate torsional angles .
- Dynamic NMR Studies : Probe temperature-dependent conformational changes in solution if X-ray data suggests rigid structures but NMR shows averaged signals .
Advanced: What strategies optimize catalytic systems for synthesizing or functionalizing this compound?
Methodological Answer:
- Heterogeneous Catalysis : Nickel-based coordination polymers (e.g., poly[bis(nickel(II)] complexes) enable recyclable catalytic systems for carboxylate-containing heterocycles .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 10 hours to <1 hour) for cyclization steps, as demonstrated for 4-oxo-pyrido[2,3-d]pyrimidinones .
- Ligand Design : Piperazine or trimethoxybenzylidene ligands modulate metal coordination and regioselectivity in cycloadditions .
Basic: What safety protocols are recommended for handling methylthio and pyrido-pyrimidine derivatives?
Methodological Answer:
- Ventilation/PPE : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/contact. Methylthio groups may release toxic H₂S under acidic conditions .
- Waste Disposal : Neutralize reaction mixtures (pH 7) before disposal. Store in dry, airtight containers (P402+P404) to prevent hydrolysis .
- Emergency Response : For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
